molecular formula C15H20N4O2S2 B2473955 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235281-14-7

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2473955
CAS No.: 1235281-14-7
M. Wt: 352.47
InChI Key: GOBNMQVFWOTUFQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of sulfonamide derivatives featuring a thiophene core linked to a substituted piperidine moiety. The structure includes:

  • Thiophene ring: Substituted with a methyl group at position 5 and a sulfonamide group at position 2.
  • Piperidine moiety: Functionalized with a pyrimidin-2-yl group at position 1 and a methylene bridge connecting the piperidine to the sulfonamide nitrogen.

Properties

IUPAC Name

5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-12-3-4-14(22-12)23(20,21)18-11-13-5-9-19(10-6-13)15-16-7-2-8-17-15/h2-4,7-8,13,18H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBNMQVFWOTUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyrimidine derivatives. This involves the use of hydrogenation and cyclization reactions.

    Thiophene Sulfonamide Formation: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling Reactions: The final step involves coupling the piperidine intermediate with the thiophene sulfonamide. This is typically achieved through nucleophilic substitution reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiophene or piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects in treating various diseases, particularly due to its bioactive properties. Research indicates that it may exhibit antimicrobial and anticancer activities.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to traditional antibiotics .

Anticancer Properties

Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.

  • Case Study : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing a reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
CytotoxicityCancer Cell LinesReduced cell viability

Mechanism of Action

The mechanism of action of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine and pyrimidine rings can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Thiophene-2-sulfonamide + piperidine - 5-Methyl thiophene
- Pyrimidin-2-yl on piperidine
Reference compound for comparison
5-Chloro-N-((1-nicotinoylpiperidin-4-yl)methyl)thiophene-2-sulfonamide () Thiophene-2-sulfonamide + piperidine - 5-Chloro thiophene
- Nicotinoyl group on piperidine
Chlorine vs. methyl substitution; nicotinoyl vs. pyrimidinyl group
N-(2-(4-(Pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-sulfonamide () Thiophene-2-sulfonamide + pyrimidine + piperazine - Pyridin-2-yl on piperazine
- Pyrimidin-5-yl linkage
Piperazine vs. piperidine; pyrimidin-5-yl vs. pyrimidin-2-yl
5-Bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide () Thiophene-2-sulfonamide + piperidine - 5-Bromo thiophene
- Trifluoroethyl on piperidine
Bromine vs. methyl substitution; trifluoroethyl vs. pyrimidinyl group
N-(2-(2-Phenylpyrimidin-5-yl)ethyl)thiophene-2-sulfonamide () Thiophene-2-sulfonamide + phenylpyrimidine - Phenylpyrimidin-5-yl ethyl chain Ethyl linker vs. piperidine; pyrimidin-5-yl vs. pyrimidin-2-yl

Key Insights from Comparative Analysis

Impact of Substituents on Activity

  • Thiophene Substitution : Methyl (target compound) vs. chloro () vs. bromine ().
    • Chlorine and bromine enhance antimicrobial activity but may reduce solubility. Methyl groups balance lipophilicity and metabolic stability .
  • Piperidine Functionalization: Pyrimidin-2-yl (target) vs. Pyridin-2-yl (): Similar aromaticity but lacks the dual nitrogen configuration of pyrimidine, altering receptor specificity .

Pharmacokinetic Considerations

  • Solubility : The methyl group in the target compound likely improves aqueous solubility compared to halogenated analogs .
  • Metabolism: Pyrimidine rings are less prone to oxidative metabolism than pyridine or nicotinoyl groups, suggesting enhanced metabolic stability .

Biological Activity

5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a pyrimidine moiety, and a piperidine group. These structural elements contribute to its pharmacological properties. The molecular formula is C15H19N5O2C_{15}H_{19}N_{5}O_{2} with a molecular weight of 301.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of specific proteins involved in cellular processes, leading to effects such as:

  • Antitumor Activity : The compound may induce apoptosis in cancer cells by affecting pathways related to cell survival and proliferation.
  • Antimicrobial Properties : It has shown potential against various bacterial strains, possibly through inhibition of bacterial growth or disruption of cellular functions.

Biological Activity Overview

Activity Type Description References
Antitumor Induces apoptosis in cancer cells, targeting specific pathways (e.g., KEAP1-NRF2-GPX4 axis).
Antimicrobial Inhibits growth of bacteria; effective against multiple strains.
Anti-inflammatory Potential to reduce inflammation through modulation of immune responses.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study explored the effect of related sulfonamide compounds on tumor cell proliferation and migration. The results indicated that these compounds could significantly inhibit cancer cell growth through mechanisms involving oxidative stress and apoptosis induction. The involvement of the NRF2 pathway was particularly noted, suggesting that similar mechanisms might apply to this compound .
  • Antimicrobial Activity :
    • Research highlighted the antibacterial properties of related piperidine derivatives, which demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity comparable to established antibiotics .
  • Anti-inflammatory Mechanisms :
    • Compounds with similar structures have been investigated for their anti-inflammatory effects, showing potential in reducing markers of inflammation in vitro. This suggests that this compound may also exhibit such properties .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

The synthesis involves sequential functionalization of the piperidine and thiophene-sulfonamide moieties. Key steps include:

  • Sulfonamide bond formation : Reacting thiophene-2-sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C to minimize side reactions .
  • Piperidine-pyrimidine coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyrimidin-2-yl group to the piperidine ring. Optimized conditions include using Pd/C (5% wt) in ethanol under hydrogen atmosphere (1–3 atm) at 50–60°C for 6–8 hours .
  • Yield optimization : Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps) and reaction time (monitored via TLC) are critical to achieving >75% yield .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Characterization requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm integration ratios for methyl groups (δ 2.3–2.5 ppm for thiophene-CH₃, δ 1.8–2.1 ppm for piperidine-CH₂) and pyrimidine protons (δ 8.5–8.7 ppm) .
    • ¹³C NMR : Identify sulfonamide carbonyl (δ 165–170 ppm) and pyrimidine carbons (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₆H₂₁N₄O₂S₂: 381.11) with <2 ppm error .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Core modifications :
    • Replace the pyrimidine ring with pyridine or triazine to assess electronic effects on target binding .
    • Vary substituents on the piperidine nitrogen (e.g., acetyl vs. benzyl groups) to probe steric tolerance .
  • Functional group tuning :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to enhance sulfonamide acidity, potentially improving enzyme inhibition .
  • In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., dihydropteroate synthase) and prioritize analogs with predicted ΔG < -8 kcal/mol .

Advanced: What methodologies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Address variability through:

  • Standardized assay conditions :
    • Fix ATP concentration (1 mM) and pH (7.4) in kinase assays to minimize environmental effects .
    • Use isogenic cell lines to control for genetic background in cytotoxicity studies .
  • Orthogonal validation :
    • Confirm enzyme inhibition (e.g., IC₅₀ = 2.5 μM) via SPR (surface plasmon resonance) to rule out fluorescence-based assay artifacts .
  • Data normalization : Report activities relative to a positive control (e.g., methotrexate for antifolates) to enable cross-study comparisons .

Advanced: How can researchers investigate metabolic stability and in vivo pharmacokinetics?

  • In vitro models :
    • Liver microsomes : Incubate compound (10 μM) with human microsomes (0.5 mg/mL) and NADPH (1 mM) for 60 minutes; analyze via LC-MS to calculate t₁/₂ .
    • Caco-2 permeability : Assess apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • In vivo studies :
    • Administer 10 mg/kg (IV) and 50 mg/kg (PO) in rodent models; collect plasma at 0, 1, 2, 4, 8, 24 hours. Use non-compartmental analysis (WinNonlin) to calculate AUC and Cmax .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity profiling :
    • Screen against a panel of 50+ kinases or GPCRs at 10 μM concentration; prioritize compounds with <30% inhibition at non-targets .
  • Proteome-wide profiling :
    • Use thermal shift assays (TSA) to identify unintended protein binding .
  • Covalent modifier checks :
    • Incubate with glutathione (5 mM) to detect thiol-reactive intermediates indicative of nonspecific binding .

Advanced: How can researchers address solubility challenges in formulation?

  • Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for in vitro assays .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size via solvent evaporation) to enhance aqueous solubility 10-fold .
  • Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH; confirm stability by TGA (decomposition >150°C) .

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